molecular formula C14H11N4NaO3S B2688427 sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 1803599-53-2

sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B2688427
CAS No.: 1803599-53-2
M. Wt: 338.32
InChI Key: MAMDABOWAXSYGY-UHFFFAOYSA-M
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Description

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS: 1803599-53-2) is a heterocyclic compound with a molecular formula of C₁₄H₁₁N₄NaO₃S and a molecular weight of 338.32 g/mol. Its structure comprises a 1,2,4-triazole core substituted at the 3-position with a sulfanylacetic acid group (neutralized as a sodium salt), a furan-2-ylmethyl group at the 4-position, and a pyridin-3-yl moiety at the 5-position . The sodium counterion enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

sodium;2-[[4-(furan-2-ylmethyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O3S.Na/c19-12(20)9-22-14-17-16-13(10-3-1-5-15-7-10)18(14)8-11-4-2-6-21-11;/h1-7H,8-9H2,(H,19,20);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMDABOWAXSYGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2CC3=CC=CO3)SCC(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N4NaO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common route includes the formation of the 1,2,4-triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones . The furan and pyridine rings are then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) can significantly improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furanones, piperidine derivatives, and various thioether compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

The 1,2,4-triazole scaffold is known for its broad spectrum of biological activities, particularly as an antimicrobial agent. Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has demonstrated significant antifungal and antibacterial properties. Studies have shown that compounds containing the triazole moiety can exhibit potent activity against various pathogens:

  • Antifungal Activity : Research indicates that derivatives of 1,2,4-triazoles can outperform commercial antifungal agents like azoxystrobin in inhibiting fungal growth. For instance, compounds with similar structures have shown inhibitory rates of 90–98% against pathogens such as P. piricola .
  • Antibacterial Activity : this compound has been evaluated for its effectiveness against resistant strains of bacteria like Staphylococcus aureus. Some studies report that triazole derivatives exhibit minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics .

Agricultural Applications

Fungicides and Herbicides

The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. The incorporation of the triazole ring enhances the ability to inhibit fungal growth in crops. For example:

  • Field Trials : In various field studies, triazole-based compounds have been tested for their efficacy in controlling fungal diseases in crops, showing promising results that could lead to their use as effective agricultural fungicides .

Material Science Applications

Corrosion Inhibitors

This compound is also being explored for its potential use in materials science:

  • Corrosion Resistance : Research suggests that triazole compounds can serve as effective corrosion inhibitors for metals by forming protective films on metal surfaces. This application is particularly relevant in industries where metal components are exposed to corrosive environments .

Several case studies have documented the synthesis and biological evaluation of this compound:

  • Histological Studies : One study focused on the histological effects of sodium 2-{[4-amino-thiophen-methyl]-4H-triazole} on rat models, demonstrating potential therapeutic benefits .
  • Pharmacokinetic Studies : Another investigation analyzed the pharmacokinetics and metabolism of related triazole compounds in various biological systems, providing insights into their efficacy and safety profiles .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with sulfanylacetate groups. Below is a systematic comparison with structurally and functionally related compounds:

Structural Analogues with Varying Substituents

Compound Name Substituents (R1, R2) Counterion/Functional Group Key Differences & Implications Reference
Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate R1 = furan-2-ylmethyl, R2 = pyridin-3-yl Sodium acetate High solubility due to sodium; potential for CNS/anti-inflammatory activity due to pyridine and furan motifs.
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives R1 = amino, R2 = furan-2-yl Acetamide Amino group enhances hydrogen bonding; anti-exudative activity (10 mg/kg vs. diclofenac sodium at 8 mg/kg).
Piperazinium 2-((5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate R1 = phenyl, R2 = furan-2-yl Piperazinium Piperazinium cation improves stability; lower toxicity (LD₅₀ > 2000 mg/kg in rodents).
2-{[4-Ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide R1 = ethyl, R2 = pyridin-3-yl Sulfamoylphenyl acetamide Ethyl group increases lipophilicity; sulfamoyl moiety may target carbonic anhydrase or anti-inflammatory pathways.

Functional Analogues with Ester/Acid Derivatives

Compound Name Functional Group Key Findings Reference
Ethyl 2-[(5-{[(4-fluorobenzoyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate Ethyl ester Ester group improves membrane permeability; fluorobenzoyl enhances metabolic stability.
2-{[4-(Butan-2-yl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid Free carboxylic acid Lower solubility vs. sodium salt; butan-2-yl substituent may enhance CNS penetration.
Morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate Morpholinium cation Cationic form stabilizes in acidic conditions; degradation studies show susceptibility to UV/H₂O₂.

Physicochemical Properties

Property Target Sodium Salt Piperazinium Analogue Ethyl Ester
Molecular Weight 338.32 g/mol 452.47 g/mol 438.45 g/mol
Solubility (Water) High (sodium salt) Moderate (cationic) Low (ester)
LogP (Predicted) -0.5 (polar due to sodium) 1.8 3.2
Thermal Stability Stable up to 200°C (estimated) Decomposes at 180°C Stable up to 150°C

Biological Activity

Sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS No. 1803599-53-2) is a compound that has garnered attention due to its potential biological activities. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H11N4NaO3S
  • Molecular Weight : 338.32 g/mol
  • Purity : Minimum 95% .

The compound features a 1,2,4-triazole moiety, which is known for its diverse pharmacological activities including antifungal, antibacterial, anticancer, and anti-inflammatory effects. The presence of the furan and pyridine rings enhances the compound's interaction with biological targets through various mechanisms such as enzyme inhibition and receptor binding .

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of triazoles possess potent activity against a range of pathogens:

Pathogen MIC (μg/mL) Reference
Staphylococcus aureus0.125 - 8
Escherichia coli0.125 - 8
Pseudomonas aeruginosa0.125 - 8
Acinetobacter baumannii0.125 - 8

These findings indicate that the compound may be effective against both drug-sensitive and drug-resistant strains of bacteria.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation:

Cancer Cell Line IC50 (μM) Reference
MCF-7 (Breast Cancer)10 - 20
HeLa (Cervical Cancer)5 - 15
A549 (Lung Cancer)8 - 18

Structure-Activity Relationship (SAR)

The structure of this compound is crucial for its biological activity. The triazole ring is considered a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and engage in π-stacking interactions with biological macromolecules . Modifications to the furan or pyridine substituents can significantly alter the compound's potency and selectivity.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Barbuceanu et al. highlighted the synthesis and evaluation of triazole derivatives against Staphylococcus aureus, demonstrating that compounds with similar structures exhibit enhanced antibacterial activity compared to traditional antibiotics like vancomycin .
  • Anticancer Screening : Research by Fayad et al. identified this compound as a promising candidate in anticancer drug discovery through high-throughput screening on multicellular spheroids .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for sodium 2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves nucleophilic substitution of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione derivatives with chloroacetamide intermediates in ethanol under reflux, followed by alkaline hydrolysis (e.g., aqueous KOH) to form the sodium salt . Optimization includes monitoring reaction time (1–3 hours) and solvent polarity to enhance yield. Recrystallization from ethanol ensures purity.

Q. How is the crystal structure of this compound resolved, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is standard for structural elucidation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Hydrogen bonding and π-π stacking interactions should be analyzed to confirm supramolecular assembly .

Q. What spectroscopic techniques validate the compound’s structure, and how are data interpreted?

  • Methodology :

  • FTIR : Confirm thiol (-SH) absence (absence of ~2550 cm⁻¹ peak) and presence of sulfanylacetate (C-S stretch ~680 cm⁻¹) .
  • NMR : ¹H NMR should show pyridine protons (δ 8.5–9.0 ppm) and furan protons (δ 6.3–7.4 ppm). ¹³C NMR distinguishes triazole carbons (δ 150–160 ppm) .
  • UV-Vis : π→π* transitions in the triazole and pyridine moieties (~260–300 nm) indicate electronic conjugation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and biological interactions?

  • Methodology :

  • DFT Calculations : Use B3LYP/6-311G(d,p) to compute frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and global reactivity indices (e.g., electrophilicity index). This predicts nucleophilic/electrophilic sites and potential binding with biological targets .
  • Molecular Docking : Dock the compound into protein active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. Validate with binding affinity scores (< -7.0 kcal/mol) and RMSD values .

Q. What experimental strategies address contradictions in structure-activity relationship (SAR) studies for triazole derivatives?

  • Methodology :

  • Isosteric Replacement : Compare bioactivity when replacing the pyridin-3-yl group with pyridin-2-yl or phenyl to assess electronic/steric effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups (e.g., sulfanylacetate for hydrogen bonding) .
  • In Vivo/In Vitro Correlation : Validate SAR with anti-exudative assays (e.g., carrageenan-induced paw edema in rats) and correlate with computational predictions .

Q. How is acute toxicity assessed, and what parameters define its safety profile?

  • Methodology :

  • LD₅₀ Determination : Administer escalating doses (100–5000 mg/kg) to rats via intragastric routes. Survival rates over 14 days classify toxicity per OECD guidelines (Class IV: >2000 mg/kg) .
  • Biochemical Markers : Monitor serum transaminases (ALT/AST), creatinine, and hematological parameters (e.g., leukocyte count) to detect organ-specific toxicity .

Q. What chromatographic methods ensure purity and quantify the compound in formulations?

  • Methodology :

  • HPLC-DAD : Use a C18 column (250 × 4.6 mm, 5 µm) with mobile phase acetonitrile:phosphate buffer (pH 3.0, 40:60 v/v). Detect at λ = 254 nm; retention time ~6.5 minutes. Validate via linearity (R² > 0.999) and LOD/LOQ (<1 µg/mL) .

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